

Application Notes: Quantification of **Chlorimuron-ethyl** Residues by HPLC-UV

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Compound of Interest

Compound Name: *Chlorimuron*

Cat. No.: *B1205186*

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Introduction

Chlorimuron-ethyl is a selective, post-emergence sulfonylurea herbicide used to control broadleaf weeds in various crops such as soybeans and peanuts.[1][2][3][4] Its mode of action involves the inhibition of acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.[2][4][5] Due to its potential to leach into groundwater and persist in certain soil types, monitoring its residues in environmental and agricultural samples is crucial.[1] This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of **chlorimuron-ethyl** residues.

Chemical Properties of **Chlorimuron-ethyl**

Property	Value	Reference
Chemical Name	Ethyl 2-[[[(4-chloro-6-methoxypyrimidin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate	[3]
CAS Number	90982-32-4	[3]
Molecular Formula	C15H15ClN4O6S	[2]
Molecular Weight	414.8 g/mol	[2]
Physical State	Colorless or white solid	[2][3]
Melting Point	181 °C	[3]
Solubility	Soluble in methanol. High aqueous solubility.	[1][5]

Chromatographic Conditions

A robust HPLC-UV method for the determination of **chlorimuron-ethyl** has been established. The following parameters are recommended for optimal separation and detection.

Parameter	Recommended Setting
HPLC System	Isocratic HPLC system with UV detector
Column	Zorbax® SB-Cyano (as a clean-up column) followed by Zorbax®-ODS (analytical column) or a C18 column (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase	Acetonitrile:0.03 M Phosphate Buffer (pH 3.0) (35:65 v/v) or Methanol:Water (70:30 v/v)
Flow Rate	1.5 mL/min
Injection Volume	200 µL
UV Detection Wavelength	240 nm
Column Temperature	Ambient
Retention Time	Approximately 5.4 minutes (may vary depending on the exact system and column)

Method Validation Summary

The analytical method should be validated according to standard guidelines to ensure its accuracy, precision, and reliability.[\[6\]](#)[\[7\]](#)

Validation Parameter	Typical Performance
Linearity (r^2)	> 0.99
Limit of Detection (LOD)	0.200 ppb (in soil)
Limit of Quantification (LOQ)	0.400 ppb (in soil)
Accuracy (Recovery)	80-95%
Precision (RSD)	< 15%

Experimental Protocols

Preparation of Standard Solutions

1.1. Stock Standard Solution (100 µg/mL):

- Accurately weigh 10 mg of **chlorimuron**-ethyl analytical standard.
- Dissolve in 100 mL of acetonitrile in a volumetric flask.[\[8\]](#)
- This stock solution should be stored at 4°C and prepared fresh weekly.[\[8\]](#)

1.2. Intermediate Standard Solution (20 µg/mL):

- Dilute 20 mL of the 100 µg/mL stock solution to 100 mL with acetonitrile.[\[8\]](#)

1.3. Working Standard Solutions:

- Prepare a series of working standards by further diluting the intermediate standard solution with the initial mobile phase (e.g., 65:35 0.03 M phosphate buffer pH 3.0:acetonitrile).[\[8\]](#)

Sample Preparation

2.1. Soil Samples

This protocol is adapted from a multidimensional HPLC method for the determination of **chlorimuron**-ethyl in soil.[\[8\]](#)

Extraction:

- Weigh 50 g of a soil sample into a centrifuge bottle.
- If fortifying for recovery studies, add the desired amount of **chlorimuron**-ethyl standard solution and let it sit for 15 minutes.[\[8\]](#)
- Add 25 mL of 0.03 M Phosphate buffer (pH 3.0) and 100 mL of 100% ethyl acetate.[\[8\]](#)
- Allow the sample to soak for ten minutes.[\[8\]](#)
- Shake the sample continuously for 15 minutes.[\[8\]](#)
- Centrifuge at 3000 RPM for 10 minutes at 4°C.[\[8\]](#)
- Decant the supernatant into a flask.

- Repeat the extraction of the pellet with another 25 mL of phosphate buffer and 100 mL of ethyl acetate.[8]
- Combine the supernatants.

Cleanup (Solid Phase Extraction):

- Condition a C8 Empore™ extraction disk with 20 mL of ethyl acetate, air dry for 5 minutes, rinse with 20 mL of methanol, followed by 20 mL of Milli-Q® water, and finally 20 mL of 0.03 M phosphate buffer (pH 5.0).[8]
- Adjust the pH of the combined aqueous extract to 5.0 ± 0.1 with 50% (v/v) H₃PO₄. [8]
- Pass the extract through the conditioned C8 disk.
- Elute the **chlorimuron**-ethyl from the disk with 100% ethyl acetate.[8]
- Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for HPLC analysis.[8]

2.2. Water Samples

Extraction and Cleanup:

- Filter the water sample through a 0.45 µm filter.
- For trace-level analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte.
- Condition a C18 SPE cartridge with methanol followed by deionized water.
- Pass a known volume of the water sample through the cartridge.
- Elute the **chlorimuron**-ethyl with a suitable solvent like methanol or acetonitrile.
- Evaporate the eluate to a small volume and reconstitute in the mobile phase for HPLC injection.

2.3. Crop Samples (General Procedure)

A general procedure for crops involves extraction with an organic solvent followed by cleanup.
[9]

Extraction:

- Homogenize a representative sample of the crop (e.g., soybeans, peanuts) with acetone.[9]
- Perform a liquid-liquid extraction with ethyl acetate.[9]
- Evaporate the organic extract.

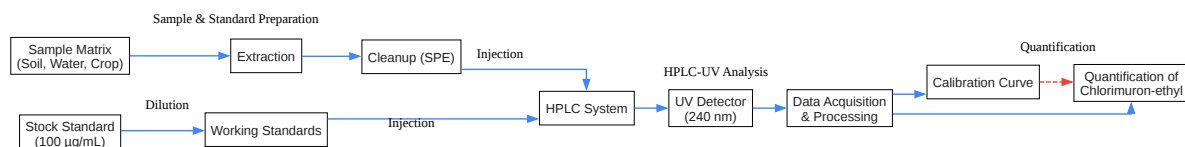
Cleanup:

- For fatty matrices like soybeans and peanuts, perform a defatting step by partitioning with acetonitrile and n-hexane.[9]
- Further cleanup can be achieved using a Florisil column or a Bond Elut® SAX cartridge.[9]
- Elute the analyte and evaporate the solvent.
- Reconstitute the residue in the mobile phase for HPLC analysis.

HPLC-UV Analysis

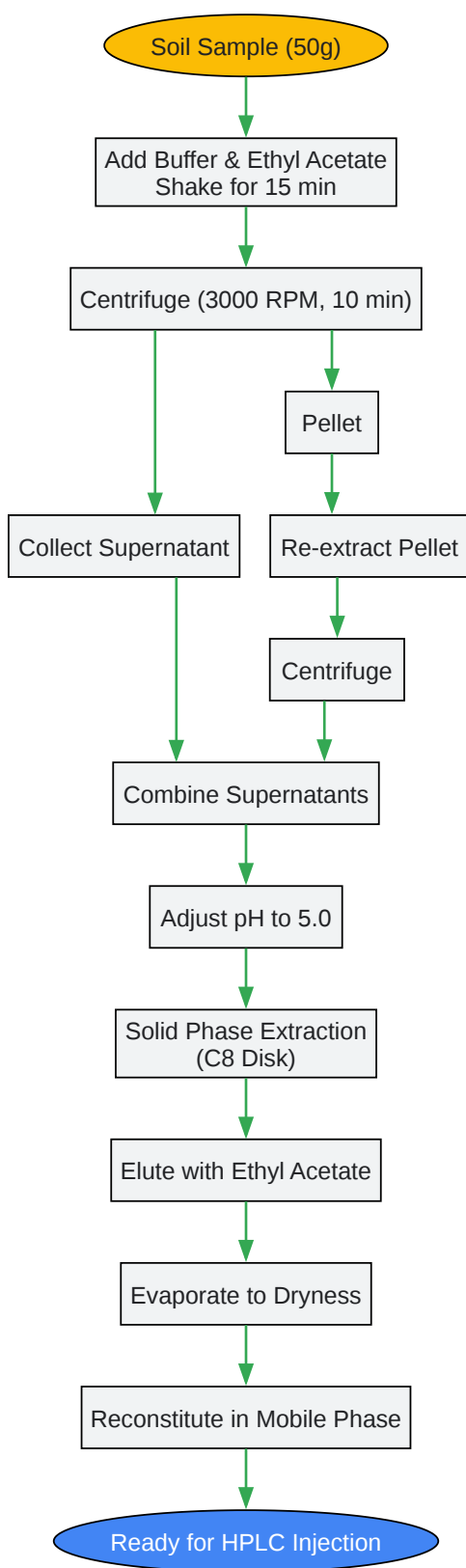
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared standard and sample solutions.
- Identify the **chlorimuron**-ethyl peak based on the retention time of the standard.
- Quantify the **chlorimuron**-ethyl concentration in the samples by comparing the peak area with the calibration curve generated from the working standards.

Visualizations



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Caption: Experimental workflow for the quantification of **Chlorimuron-ethyl**.



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Caption: Detailed sample preparation protocol for soil analysis.

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